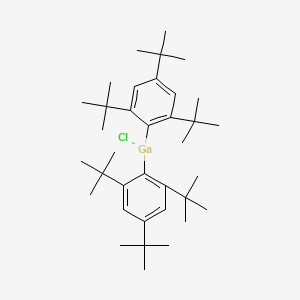
Chlorobis(2,4,6-tri-tert-butylphenyl)gallane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chlorobis(2,4,6-tri-tert-butylphenyl)gallane is an organogallium compound characterized by the presence of gallium bonded to two 2,4,6-tri-tert-butylphenyl groups and one chlorine atom. This compound is of interest due to its unique structural and chemical properties, which make it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Chlorobis(2,4,6-tri-tert-butylphenyl)gallane typically involves the reaction of gallium trichloride with 2,4,6-tri-tert-butylphenyl lithium. The reaction is carried out in an inert atmosphere, often using solvents such as tetrahydrofuran (THF) to facilitate the reaction. The general reaction scheme is as follows:
GaCl3+2LiC6H2(C(CH3)3)3→Ga(C6H2(C(CH3)3)3)2Cl+2LiCl
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Chlorobis(2,4,6-tri-tert-butylphenyl)gallane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form gallium(III) derivatives.
Reduction: Reduction reactions can yield gallium(I) species.
Substitution: The chlorine atom can be substituted with other ligands, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require the presence of nucleophiles or electrophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield gallium(III) oxide, while substitution reactions can produce a variety of organogallium compounds with different functional groups.
科学研究应用
Chlorobis(2,4,6-tri-tert-butylphenyl)gallane has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organogallium compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential use in biological imaging and as a probe for studying gallium’s role in biological systems.
Medicine: Explored for its potential therapeutic applications, particularly in cancer treatment due to gallium’s ability to interfere with cellular processes.
Industry: Utilized in the production of advanced materials, such as semiconductors and optoelectronic devices.
作用机制
The mechanism by which Chlorobis(2,4,6-tri-tert-butylphenyl)gallane exerts its effects involves the interaction of the gallium center with various molecular targets. Gallium can mimic iron in biological systems, disrupting processes such as DNA synthesis and repair. The bulky 2,4,6-tri-tert-butylphenyl groups provide steric protection, influencing the compound’s reactivity and stability.
相似化合物的比较
Similar Compounds
- Chlorobis(2,4,6-tri-tert-butylphenyl)phosphine oxide
- Chlorobis(2,4,6-tri-tert-butylphenyl)phosphane
- Chlorobis(2,4,6-tri-tert-butylphenyl)phosphinidene
Uniqueness
Chlorobis(2,4,6-tri-tert-butylphenyl)gallane is unique due to the presence of gallium, which imparts distinct chemical and physical properties compared to its phosphorus analogs. The steric hindrance provided by the 2,4,6-tri-tert-butylphenyl groups also contributes to its stability and reactivity, making it a valuable compound for various applications.
属性
CAS 编号 |
153092-78-5 |
|---|---|
分子式 |
C36H58ClGa |
分子量 |
596.0 g/mol |
IUPAC 名称 |
chloro-bis(2,4,6-tritert-butylphenyl)gallane |
InChI |
InChI=1S/2C18H29.ClH.Ga/c2*1-16(2,3)13-10-14(17(4,5)6)12-15(11-13)18(7,8)9;;/h2*10-11H,1-9H3;1H;/q;;;+1/p-1 |
InChI 键 |
FJQGSZCWGWWPOU-UHFFFAOYSA-M |
规范 SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)[Ga](C2=C(C=C(C=C2C(C)(C)C)C(C)(C)C)C(C)(C)C)Cl)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![tert-Butyl 4-{5-[(ethylamino)methyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate](/img/structure/B13150475.png)



![4-Hydroxy-3-(4'-hydroxy-[1,1'-biphenyl]-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B13150492.png)


